“1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol” is a chemical compound with the IUPAC name 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ylamine . It has a molecular weight of 151.21 . The compound is typically stored at 4 degrees Celsius and is available in oil form .
The synthesis of 4,5,6,7-tetrahydro-1H-indazoles involves two steps . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .
The InChI code for “1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol” is 1S/C8H13N3/c1-11-8-4-2-3-7(9)6(8)5-10-11/h5,7H,2-4,9H2,1H3 . This indicates the molecular structure of the compound.
The synthesis of 4,5,6,7-tetrahydro-1H-indazoles involves chemical reactions such as condensation and dehydration . The dehydration process is faster than cyclization, leading to the formation of unstable cyclic intermediates. These intermediates then undergo amido-imidol tautomerism to yield stable 1H-indazoles .
“1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol” has a molecular weight of 151.21 . It is typically stored at 4 degrees Celsius . The compound is available in oil form .
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol is a heterocyclic compound classified within the indazole family, characterized by its unique molecular structure and diverse biological activities. The molecular formula for this compound is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry and biological research.
The compound can be synthesized through various methods involving cyclization reactions of hydrazine derivatives with cyclohexanone derivatives. It is also found in research contexts where it serves as a precursor or building block for more complex molecules.
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol belongs to the class of indazoles, which are known for their pharmacological properties. The compound has been studied for its antimicrobial, anti-inflammatory, and anticancer activities, making it relevant in both pharmaceutical and biochemical research.
The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol typically involves several key steps:
The synthesis can be optimized for yield and purity using techniques such as refluxing in methanol and employing thin-layer chromatography (TLC) for monitoring reaction progress. For example, a typical procedure may involve mixing hydrazine hydrate with a cyclohexanone derivative and refluxing until completion is indicated by TLC analysis .
The molecular structure of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol features a fused ring system that includes a pyrazole-like structure and a cyclohexane component. This unique configuration contributes to its biological activity.
Key structural data include:
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol undergoes various chemical transformations:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize analogs .
The mechanism of action for 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol involves interactions with various biomolecules:
Research indicates that indazole derivatives like this compound exhibit antiproliferative effects on neoplastic cell lines by inducing cell cycle arrest in the G0-G1 phase .
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol is typically presented as a solid under standard conditions. Its physical properties include:
The chemical properties include:
The applications of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol span several fields:
The exploration of indazole derivatives in medicinal chemistry traces its origins to the isolation of naturally occurring indazole alkaloids in the late 20th century. Notably, Nigellicine and Nigellidine were identified as the first indazole-containing alkaloids isolated from Nigella sativa seeds, traditionally used in Southwest Asian medicine for their carminative, stimulatory, and diaphoretic properties [5]. These discoveries provided the foundational evidence for the biological relevance of the indazole scaffold in nature. The subsequent transition to synthetic indazole derivatives marked a significant advancement, with the development of clinically impactful molecules such as Granisetron (a 5HT₃ receptor antagonist for chemotherapy-induced nausea) and Benzydamine (a potent non-steroidal anti-inflammatory drug) [5]. These agents exemplify the successful translation of the indazole core into therapeutics, leveraging its ability to interact with diverse biological targets. The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol represents a strategic evolution within this historical continuum, focusing on partially saturated variants to modulate physicochemical properties and enhance target specificity. Early pharmacological evaluations of tetrahydroindazole derivatives revealed promising analgesic, anti-inflammatory, and antipyretic activities in rodent models, establishing their potential as novel therapeutic agents [8].
Table 1: Key Milestones in Indazole Therapeutic Development
Era | Compound Class | Representative Agents | Therapeutic Application |
---|---|---|---|
Pre-1985 | Natural Alkaloids | Nigellicine, Nigellidine | Traditional medicine (carminative/stimulatory) |
1985-2000 | Synthetic Indazoles | Benzydamine, Granisetron | Anti-inflammatory, Antiemetic |
2000-Present | Partially Saturated Derivatives | 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol | Analgesic, Anti-inflammatory Lead |
The indazole scaffold comprises a bicyclic system featuring a benzene ring fused with a pyrazole ring, creating a versatile platform for chemical modification. This architecture supports prototropic tautomerism, where the mobile proton can alternate between nitrogen atoms at positions 1 and 2, influencing electronic distribution and molecular recognition properties. The 1H-tautomer predominates in unsubstituted indazoles due to greater aromatic stabilization, a characteristic confirmed through UV and Raman spectroscopic studies [5]. The introduction of a methyl group at N1, as in 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol, locks the tautomeric form, eliminating structural ambiguity and enhancing synthetic predictability.
The partially saturated variant 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol (molecular formula: C₈H₁₂N₂O) incorporates a chiral center at C4 bearing a hydroxyl group, significantly expanding its three-dimensional diversity. This structural feature enables distinct spatial interactions with biological targets compared to planar aromatic indazoles. Crystallographic analyses of related tetrahydroindazol-4-ones reveal intramolecular hydrogen bonding between the C4 hydroxyl and adjacent carbonyl groups (when present), creating rigidified conformations that enhance binding selectivity [6]. Spectroscopic characterization (¹H NMR, ¹³C NMR, IR) confirms regioisomeric specificity in synthesis, with the 4-ol derivative displaying characteristic hydroxyl proton shifts near δ 4.5 ppm and carbon resonances consistent with alicyclic ring systems [6]. The scaffold’s electron-rich pyrrolic nitrogen facilitates electrophilic aromatic substitution at C5/C6 positions, while the hydroxyl group provides a handle for derivatization into esters, ethers, or carboxylated analogs, broadening pharmacological utility.
Table 2: Key Structural Features and Spectroscopic Properties of 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol
Structural Element | Chemical Significance | Spectroscopic Signature |
---|---|---|
N1-Methyl Group | Locks tautomeric form, enhances metabolic stability | ¹H NMR: δ 3.8-4.0 ppm (s, 3H) |
C4-Hydroxyl | Creates chiral center, H-bond donor/acceptor | IR: 3200-3400 cm⁻¹ (broad); ¹H NMR: δ 4.3-4.7 ppm |
Partially Saturated Ring | Enhances three-dimensionality, modulates lipophilicity | ¹³C NMR: δ 20-30 ppm (CH₂), 50-60 ppm (CH-OH) |
Pyrazole Nitrogen | Coordination site for metals, H-bond acceptor | Calculated pKa ~3.5 (protonation) |
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol serves as a pivotal synthon for constructing complex polyheterocyclic architectures due to its dual functionality (hydroxyl group) and nucleophilic nitrogen centers. Its synthesis typically employs the Nenitzescu reaction, involving the condensation of 1,3-cyclohexanediones with α-aminocarbonyl precursors under acid catalysis [3]. Modern adaptations utilize ultrasonication to achieve regioselective formation in high yields (85-95%) with reduced reaction times, minimizing byproduct formation compared to traditional thermal methods [6]. The compound’s synthetic versatility is exemplified by its participation in three key transformations:
Pharmacological profiling indicates that derivatives synthesized from this core exhibit broad bioactivity, including antimicrobial effects against E. coli and S. aureus (MIC = 125 µg/mL) [6], antiviral activity against Coxsackievirus B4 [7], and platelet antiaggregatory effects [8]. Its structural analogy to γ-aminobutyric acid (GABA) receptor agonists suggests potential CNS applications, though optimization is ongoing.
Table 3: Synthetic Applications of 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol
Transformation | Reagents/Conditions | Resulting Heterocycle | Biological Relevance |
---|---|---|---|
Intramolecular Friedel-Crafts | Polyphosphoric Acid (PPA), 120°C | Pyrrolo[2,3-c]carbazoles | Anticancer leads |
Gold-Catalyzed Cyclization | AuCl₃, CH₂Cl₂, rt | Spirocyclic Pyrroles | Neuroactive scaffolds |
Regioselective C-H Alkenylation | Pd(OAc)₂, MnI Catalyst, Directing Group | C5/C6-Functionalized Indazoles | Kinase inhibition |
Oxidation | DDQ, CHCl₃ | 4-Hydroxyindoles | CNS drug analogs |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8